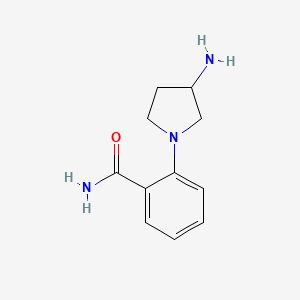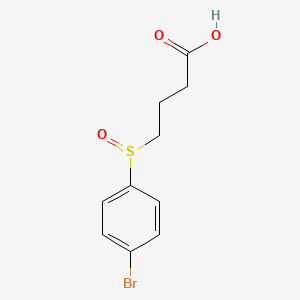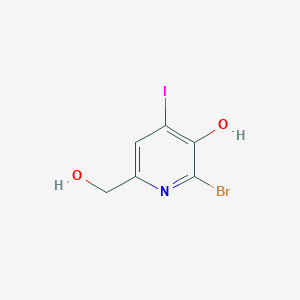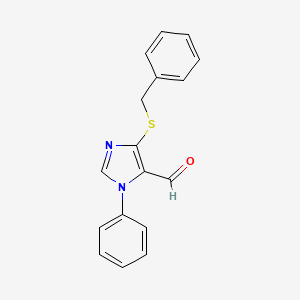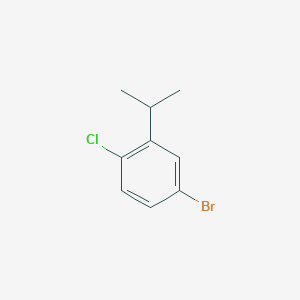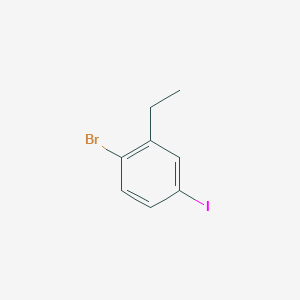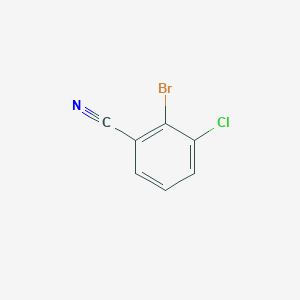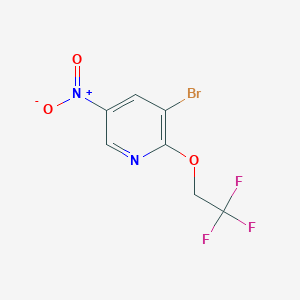
3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine
Vue d'ensemble
Description
3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the molecular formula C7H4BrF3N2O3 . It is a white solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4BrF3N2O3/c8-5-1-4 (13 (14)15)2-12-6 (5)16-3-7 (9,10)11/h1-2H,3H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine is a white solid at room temperature . It has a molecular weight of 301.02 .Applications De Recherche Scientifique
- Trifluoromethylpyridines (TFMP) and its derivatives have significant applications in the agrochemical and pharmaceutical industries .
- The major use of TFMP derivatives is in the protection of crops from pests .
- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- A series of novel pyridine derivatives were synthesized via Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine .
- The compounds were synthesized in moderate to good yield .
- The synthesized compounds were investigated using quantum mechanical investigations and biological activities .
- 2-Amino-5-bromopyridine has been used in the synthesis of 2-amino-5-bromopyridinium 3-aminobenzoate salt and polycyclic azaarenes .
Agrochemical and Pharmaceutical Industries
Synthesis of Novel Pyridine-Based Derivatives
Synthesis of 2-Amino-5-bromopyridinium 3-Aminobenzoate Salt and Polycyclic Azaarenes
Synthesis of 3-Nitropyridine-2-Carbonitrile Pyrrolo [3,2- b ]pyridine 3- (Hetero)arylated Phenothiazines 7-Anilino-6-Azaindole-1-Benznesulfonamides
- 5-Bromo-2-nitropyridine is employed as a reagent in the synthesis of novel benzimidazoles .
- These benzimidazoles are potent inhibitors of TIE-2 and VEGFR-2 Tyrosine kinase receptors .
- Fluorinated pyridines, which are structurally similar to the compound you’re interested in, have been synthesized for various applications .
- These compounds present a special interest as potential imaging agents for various biological applications .
- In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures .
Synthesis of Novel Benzimidazoles
Synthesis of Fluorinated Pyridines
Synthesis of 3-Nitropyridine-2-Carbonitrile Pyrrolo [3,2- b ]pyridine 3- (Hetero)arylated Phenothiazines
Synthesis of 4-METHYLBENZYL ACETATE
Synthesis of 2-Bromo-5-nitroaniline
Safety And Hazards
Orientations Futures
Trifluoromethylpyridines and their derivatives, including 3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine, are expected to find many novel applications in the future . Currently, they are majorly used in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries .
Propriétés
IUPAC Name |
3-bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O3/c8-5-1-4(13(14)15)2-12-6(5)16-3-7(9,10)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXYCFFXBJGPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)OCC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696028 | |
| Record name | 3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine | |
CAS RN |
1051372-09-8 | |
| Record name | 3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

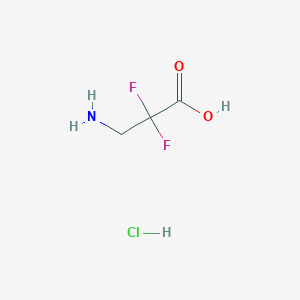
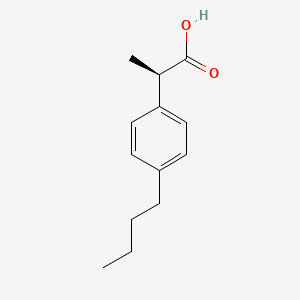
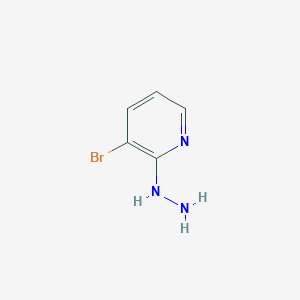
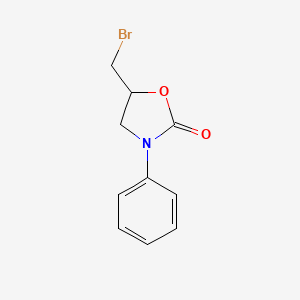
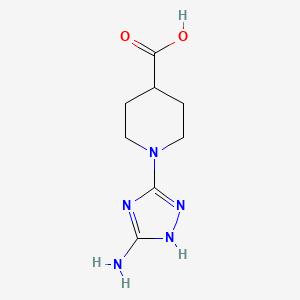
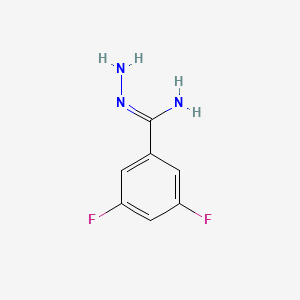
![3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid](/img/structure/B1524111.png)
